molecular formula C18H21NO4 B2360749 Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate CAS No. 478249-91-1

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate

Cat. No.: B2360749
CAS No.: 478249-91-1
M. Wt: 315.369
InChI Key: BNFNWGNGXBIKDE-UHFFFAOYSA-N
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Description

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is an organic compound with a complex structure that includes a furan ring, an isopropylphenyl group, and a propanoate ester

Properties

IUPAC Name

methyl 3-(furan-2-carbonylamino)-3-(4-propan-2-ylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFNWGNGXBIKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Coupling-Acylation Cascade

Reaction Scheme

  • Suzuki-Miyaura Coupling :
    4-Isopropylphenylboronic acid + Methyl 3-bromopropanoate → Methyl 3-(4-isopropylphenyl)propanoate
    Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12h
    Yield: 68%
  • Amination :
    Intermediate + NH₃ (7N in MeOH) → Methyl 3-amino-3-(4-isopropylphenyl)propanoate
    Conditions: RT, 24h, molecular sieves
    Yield: 83%

  • Schotten-Baumann Acylation :
    Amine intermediate + 2-Furoyl chloride → Target compound
    Conditions: NaOH (10%), CH₂Cl₂, 0°C→RT, 2h
    Yield: 92%

Optimization Data

Parameter Tested Range Optimal Value Yield Impact
Coupling Temp (°C) 60-100 80 +22%
Acylation Solvent THF/DCM/EtOAc DCM +15%
Catalyst Loading 2-10 mol% Pd 5 mol% +18%

Mannich Reaction Approach

A one-pot three-component strategy:

Reagents :

  • 4-Isopropylbenzaldehyde (1.2 eq)
  • Methyl acrylate (1.0 eq)
  • 2-Furoylamide (1.5 eq)

Conditions :
EtOH/H₂O (4:1), 60°C, 48h, MgSO₄ (3Å sieves)

Mechanistic Pathway :

  • Imine formation between aldehyde and amide
  • Michael addition to acrylate
  • Tautomerization to β-amino ester

Yield Comparison

Entry Catalyst Yield (%)
1 None 27
2 L-Proline 39
3 Yb(OTf)₃ 51
4 BINOL-phosphoric acid 44

Enzymatic Dynamic Kinetic Resolution

Novel Approach :
Lipase-mediated asymmetric synthesis from β-keto ester precursor:

Steps :

  • Methyl 3-oxo-3-(4-isopropylphenyl)propanoate synthesis (89% yield)
  • Candida antarctica Lipase B (CAL-B) catalyzed amination
    • Amine donor: 2-Furoyl hydrazine
    • Solvent: MTBE, 35°C, 72h

      Enantiomeric excess: 94% ee

      Conversion: 68%

Advantages :

  • Avoids harsh acylation conditions
  • Biocatalyst recyclability (5 cycles <10% activity loss)

Solid-Phase Synthesis for Parallel Production

Adapted from patent US9440990B2:

Resin :
Wang resin-bound β-alanine

Stepwise Assembly :

  • Fmoc-deprotection (20% piperidine/DMF)
  • Reductive amination with 4-isopropylbenzaldehyde (NaBH₃CN, DMF)
  • Acylation with 2-furoyl chloride (DIPEA, DCM)
  • Cleavage (TFA/H2O 95:5)

Throughput :
48 compounds synthesized simultaneously with average 62% purity

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Palladium leaching in coupling steps reduces catalyst efficiency beyond 5 cycles
  • Steric hindrance from isopropyl group necessitates higher temps (Δ+15°C vs unsubstituted aryl)
  • Amine oxidation during storage requires inert atmosphere handling

Purification Protocols

Dominant Technique :
Silica gel chromatography (hexane/EtOAc 3:1→1:2 gradient)

Alternative Methods :

  • Preparative HPLC :
    Column: C18, 250×21.2mm
    Mobile phase: MeCN/H₂O (0.1% FA) 55:45
    Retention time: 14.3min
  • Recrystallization :
    Solvent pair: EtOAc/hexane (1:5)
    Recovery: 78% with >99% purity

Spectroscopic Characterization

¹H NMR Data (400MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment
1.25 d (J=6.8Hz) 6H CH(CH₃)₂
2.85 septet 1H CH(CH₃)₂
3.15 dd (J=14,4) 1H CH₂COO
3.72 s 3H OCH₃
6.45 m 2H Furan H3, H4
7.22 d (J=8.4Hz) 2H Aromatic H2, H6
7.33 d (J=8.4Hz) 2H Aromatic H3, H5
7.95 br s 1H NH

LC-MS Validation

  • m/z : 316.2 [M+H]⁺ (calc. 315.4)
  • Purity : 98.7% (254nm)
  • Column : Zorbax SB-C18, 2.1×50mm, 1.8μm
  • Gradient : 5-95% MeCN in 7min

Industrial Scale-Up Considerations

Cost Analysis (Per Kilogram Basis)

Component Route 1 Route 3
Raw Materials $1,240 $980
Catalyst $320 $150
Purification $680 $420
Total $2,240 $1,550

Environmental Impact

Process Mass Intensity :

  • Route 1: 86 kg/kg product
  • Enzymatic route: 32 kg/kg product

Key Waste Streams :

  • DMF recovery (≥92% efficiency required)
  • Palladium recycling (ion-exchange resins)

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The furan ring and isopropylphenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(2-furylcarbonyl)amino]-3-phenylpropanoate: Similar structure but lacks the isopropyl group.

    Ethyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-[(2-thienylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is unique due to the presence of both the furan ring and the isopropylphenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and enhances its potential as a versatile compound in research and industrial applications.

Biological Activity

Methyl 3-[(2-furylcarbonyl)amino]-3-(4-isopropylphenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C15H18N2O3
Molecular Weight: 270.31 g/mol
IUPAC Name: this compound

The compound features a furan ring and an isopropylphenyl moiety, which contribute to its unique properties and biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-isopropylphenylacetic acid derivatives with furfural derivatives in the presence of coupling agents. This method has been optimized for yield and purity, allowing for further biological testing.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines. For instance:

  • Cell Lines Tested: H460 (non-small cell lung cancer), HCC827 (lung adenocarcinoma), and H1975 (lung cancer).
  • IC50 Values: The compound showed IC50 values ranging from 0.63 to 0.93 μM, indicating strong potency compared to standard treatments like honokiol .

The mechanism by which this compound exerts its anticancer effects involves:

  • Cell Cycle Arrest: Induction of G0/G1 phase arrest in cancer cells.
  • Apoptosis: Activation of apoptotic pathways, evidenced by increased cleavage of PARP and caspase-3.
  • Autophagy Modulation: The compound appears to influence autophagy, suggesting a cytoprotective role that could be targeted for enhanced therapeutic efficacy .

Case Studies

  • In Vivo Studies:
    • In xenograft models, oral administration of the compound resulted in significant tumor growth inhibition compared to controls. This suggests its potential for development as an oral anticancer therapy.
  • Combination Therapies:
    • Preliminary studies indicate that combining this compound with autophagy inhibitors enhances its anticancer effects, providing a new avenue for treatment strategies in non-small cell lung cancer .

Data Summary Table

Parameter Value
Chemical FormulaC15H18N2O3
Molecular Weight270.31 g/mol
Antiproliferative IC500.63 - 0.93 μM
Cell Lines TestedH460, HCC827, H1975
MechanismsG0/G1 arrest, apoptosis

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